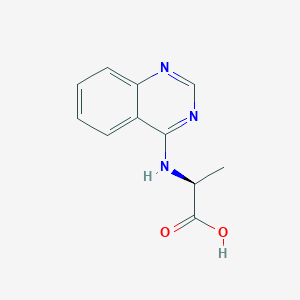

L-Alanine, N-4-quinazolinyl-

Description

Structure

3D Structure

Properties

CAS No. |

55040-12-5 |

|---|---|

Molecular Formula |

C11H11N3O2 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(2S)-2-(quinazolin-4-ylamino)propanoic acid |

InChI |

InChI=1S/C11H11N3O2/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10/h2-7H,1H3,(H,15,16)(H,12,13,14)/t7-/m0/s1 |

InChI Key |

JIJXMDPRAQNGNG-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |

Canonical SMILES |

CC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Quinazolinyl L Alanine Derivatives

General Synthetic Strategies for Quinazoline (B50416) Core Functionalization

The construction and functionalization of the quinazoline core are pivotal to the synthesis of N-4-quinazolinyl-L-Alanine. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methods.

One of the most common approaches involves the cyclization of anthranilic acid derivatives. scielo.br For instance, the Niementowski reaction, which involves the fusion of anthranilic acid analogues with amides at elevated temperatures, provides a direct route to quinazolin-4(3H)-ones. scielo.br These quinazolinones can then be converted to 4-chloroquinazolines, which are key intermediates for the introduction of nucleophiles at the C4 position. nih.govresearchgate.net The chlorination is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.net

Transition metal-catalyzed reactions have emerged as powerful tools for quinazoline synthesis, offering high efficiency and functional group tolerance. frontiersin.orgmdpi.com Palladium-catalyzed reactions, in particular, have been extensively used for the construction of the quinazoline skeleton. researchgate.netmdpi.comnih.gov These methods include carbonylative approaches from 2-aminobenzylamines and aryl bromides, and cascade reactions involving 2-aminobenzonitriles. frontiersin.orgmdpi.com Copper-catalyzed reactions are also prevalent, such as the one-pot synthesis from 2-bromobenzyl bromides and aldehydes, or the reaction of 2-bromo-benzonitriles with amidines. mdpi.comorganic-chemistry.org Other transition metals like ruthenium, manganese, and iron have also been employed in dehydrogenative coupling reactions to afford quinazolines. mdpi.comnih.gov

More recent advancements include the use of microwave irradiation to accelerate these reactions and C-H bond activation/functionalization, which allows for the direct introduction of substituents onto the quinazoline core without the need for pre-functionalized starting materials. researchgate.netnih.govrsc.org These methods offer more atom-economical and environmentally benign routes to diverse quinazoline derivatives. rsc.org

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference(s) |

| Niementowski Reaction | Anthranilic acid analogues, amides | High temperature | Quinazolin-4(3H)-ones | scielo.br |

| Chlorination | Quinazolin-4(3H)-ones | SOCl₂, POCl₃ | 4-Chloroquinazolines | nih.govresearchgate.net |

| Palladium-Catalyzed Carbonylation | 2-Aminobenzylamines, aryl bromides | Pd(OAc)₂, BuPAd₂ | 2-Arylquinazolines | frontiersin.org |

| Copper-Catalyzed Cyclization | 2-Bromo-benzonitriles, amidines | CuI | 4-Aminoquinazolines | organic-chemistry.org |

| Ruthenium-Catalyzed Dehydrogenation | 2-Aminobenzyl alcohol, amines | Ru complex | Substituted quinazolines | mdpi.com |

| C-H Activation | Quinazolinones, coupling partners | Transition metal catalysts (e.g., Rh, Ru) | Functionalized quinazolinones | researchgate.netrsc.org |

Approaches for Amino Acid Conjugation to Quinazoline Systems

The conjugation of L-Alanine to the 4-position of the quinazoline ring is a crucial step in the synthesis of the target molecule. The most direct method involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-substituted quinazoline and L-Alanine. nih.govlassbio.com.brmdpi.comnih.govnih.gov

Typically, 4-chloroquinazoline (B184009) is used as the electrophilic partner. nih.govresearchgate.netresearchgate.net The reaction with L-Alanine, where the amino group acts as the nucleophile, is often carried out in a suitable solvent and in the presence of a base to neutralize the HCl generated during the reaction. nih.gov The regioselectivity of this reaction is well-established, with nucleophilic attack preferentially occurring at the C4 position of 2,4-dichloroquinazolines. lassbio.com.brmdpi.comnih.govnih.gov

To facilitate the coupling and avoid unwanted side reactions, the carboxylic acid group of L-Alanine is often protected, for example, as a methyl or ethyl ester. After the SNAr reaction, the ester can be hydrolyzed to yield the final N-4-quinazolinyl-L-Alanine. Alternatively, coupling reagents commonly used in peptide synthesis can be employed. peptide.comamericanpeptidesociety.orguniurb.it Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used to couple N-protected amino acids to an amino-functionalized quinazoline. nih.gov

Another approach involves the synthesis of quinazolinone-amino acid hybrids. nih.gov In this method, a quinazolinone core is first synthesized and then coupled with a protected L-Alanine derivative. nih.govresearchgate.net For instance, 3-amino-quinazolin-4(3H)-one can be reacted with Fmoc-protected L-Alanine in the presence of a coupling agent like PyBOP and a base such as DIEA (N,N-diisopropylethylamine). nih.gov Subsequent deprotection of the Fmoc group and the carboxylic acid would yield the desired conjugate.

Stereoselective Synthetic Pathways

Maintaining the stereochemical integrity of L-Alanine during the conjugation process is of utmost importance. The SNAr reaction of 4-chloroquinazoline with L-Alanine or its ester is generally considered to be stereospecific, as the reaction occurs at the nitrogen atom and does not involve the chiral center of the amino acid. However, the reaction conditions, such as the choice of base and temperature, should be carefully controlled to prevent racemization.

For syntheses involving coupling reagents, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize racemization during the activation of the carboxylic acid group. peptide.comamericanpeptidesociety.org The selection of the coupling reagent itself is also critical; for example, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is known to react faster and with less epimerization compared to some other coupling agents. peptide.com

The enantiomeric purity of the final N-4-quinazolinyl-L-Alanine product can be assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). researchgate.netsigmaaldrich.comphenomenex.com Chiral stationary phases, like those based on macrocyclic glycopeptides (e.g., teicoplanin) or polysaccharides, can effectively separate the L- and D-enantiomers. sigmaaldrich.comphenomenex.com Derivatization with a chiral derivatizing agent, such as Marfey's reagent (FDAA), can also be used to form diastereomers that are separable by standard reversed-phase HPLC. nih.gov

Advanced Chemical Synthesis Techniques

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of N-4-quinazolinyl-L-Alanine derivatives to improve efficiency, yield, and environmental friendliness.

One-pot synthesis methodologies are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. rsc.orgresearchgate.netresearchgate.net A one-pot procedure for the synthesis of N-4-quinazolinyl-L-Alanine could involve the in-situ generation of 4-chloroquinazoline followed by the direct addition of L-Alanine. Copper-mediated one-pot syntheses of quinazolinones have been reported, which could be adapted for the synthesis of amino acid conjugates. rsc.org

Palladium-catalyzed C-H activation represents a state-of-the-art strategy for the functionalization of heterocycles. researchgate.netrsc.org This approach could potentially be used to directly couple L-Alanine derivatives to the quinazoline core at the C4 position, although this would require a suitable directing group. While more commonly applied to C-C bond formation, C-N bond formation via C-H activation is an active area of research. rsc.orgnih.gov

Cascade reactions , where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient way to construct complex molecules. mdpi.com A palladium-catalyzed cascade reaction of 2-aminobenzonitriles with appropriate partners could potentially be designed to directly incorporate an L-Alanine moiety into the final quinazoline product. organic-chemistry.org

Analytical Characterization Methodologies for Quinazoline Derivatives

The structural elucidation and confirmation of purity of N-4-quinazolinyl-L-Alanine derivatives are accomplished through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a fundamental tool for determining the molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Infrared (IR) spectroscopy is employed to identify the presence of characteristic functional groups, such as N-H, C=O (from the carboxylic acid), and C=N bonds within the quinazoline ring, by their vibrational frequencies. nih.govmdpi.com

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its stereochemistry. mdpi.comsioc-journal.cnnih.gov This technique is invaluable for confirming the absolute configuration of the chiral center in N-4-quinazolinyl-L-Alanine.

The purity of the synthesized compounds is typically assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) . sigmaaldrich.comphenomenex.com Elemental analysis is also performed to confirm the empirical formula of the compound. mdpi.com

| Technique | Information Obtained | Reference(s) |

| ¹H and ¹³C NMR | Molecular structure, connectivity of atoms | nih.gov |

| Mass Spectrometry | Molecular weight, elemental composition (HRMS) | nih.govmdpi.com |

| Infrared Spectroscopy | Presence of functional groups | nih.govmdpi.com |

| X-ray Crystallography | 3D structure, absolute stereochemistry | mdpi.comsioc-journal.cnnih.gov |

| HPLC | Purity, enantiomeric excess (with chiral column) | sigmaaldrich.comphenomenex.com |

| Elemental Analysis | Empirical formula | mdpi.com |

Computational and in Silico Approaches in the Study of N 4 Quinazolinyl L Alanine Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-4-quinazolinyl-L-alanine derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various biological targets, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR).

Research has consistently shown that the quinazoline (B50416) scaffold of these derivatives typically anchors within the ATP-binding pocket of EGFR. The nitrogen atoms at positions 1 and 3 of the quinazoline ring are often involved in forming crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain, such as Met793. The L-alanine substituent at the 4-position extends into a more solvent-exposed region, where its carboxyl and amino groups can form additional hydrogen bonds and electrostatic interactions, further enhancing binding affinity.

The binding affinity of these compounds is quantified by the docking score, which is an estimation of the free energy of binding. Lower docking scores generally indicate a more favorable binding interaction. For instance, docking studies on a series of 4-anilino quinazoline derivatives against EGFR tyrosine kinase have revealed binding energies ranging from -6.74 to -7.46 kcal/mol, indicating strong interactions with the target protein. The interactions of these derivatives are often characterized by hydrogen bonds with key residues like Thr766, Met769, Ala719, Lys721, and Gly772.

| Derivative Feature | Target Protein | Key Interacting Residues | Typical Binding Energy (kcal/mol) |

|---|---|---|---|

| Quinazoline Core | EGFR | Met793 (Hinge Region) | -6.5 to -8.5 |

| L-Alanine Moiety | EGFR | Asp855, Lys745 | - |

| Substituted Anilino Group | EGFR | Cys797 (Covalent Interaction) | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or property descriptors of a series of compounds with their biological activities. For N-4-quinazolinyl-L-alanine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful.

These models are built using a training set of molecules with known activities and are then validated using a test set. A statistically significant QSAR model can then be used to predict the activity of novel, untested compounds. For a series of quinazoline derivatives targeting EGFR, a CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.681 and a non-cross-validated correlation coefficient (R²) of 0.844, indicating a robust and predictive model. Similarly, a CoMSIA model for the same series showed a q² of 0.643 and an R² of 0.874. tandfonline.com

The contour maps generated from these models provide a visual representation of the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. For N-4-quinazolinyl-L-alanine derivatives, these maps often highlight the importance of:

Sterically favorable regions around the L-alanine side chain, suggesting that larger substituents may be tolerated and could enhance activity.

Electronegative favorable regions near the quinazoline nitrogen atoms, reinforcing the importance of hydrogen bonding.

Hydrophobic favorable regions associated with the quinazoline ring, indicating the significance of hydrophobic interactions within the ATP binding pocket.

| QSAR Model | Statistical Parameter | Value | Indication |

|---|---|---|---|

| CoMFA | q² | 0.681 | Good internal predictive ability |

| R² | 0.844 | Good correlation | |

| CoMSIA | q² | 0.643 | Good internal predictive ability |

| R² | 0.874 | Good correlation |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that may occur upon ligand binding. For N-4-quinazolinyl-L-alanine derivatives, MD simulations have been employed to assess the stability of their docked poses within the active site of target proteins.

Simulations are typically run for several nanoseconds, and the trajectory of the complex is analyzed to determine the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial docked conformation. Furthermore, analysis of the simulation can reveal the persistence of key hydrogen bonds and other interactions identified in molecular docking studies. For instance, MD simulations of quinazoline derivatives in complex with EGFR have shown stable RMSD values, confirming the stability of the ligand-protein interaction over time. frontiersin.org

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the discovery of novel N-4-quinazolinyl-L-alanine analogues, both ligand-based and structure-based virtual screening approaches can be utilized.

In a ligand-based approach, a known active molecule is used as a template to search for other molecules with similar properties. In a structure-based approach, molecular docking is used to screen a database of compounds against the 3D structure of the target protein. A study employing structure-based virtual screening filtered a database of 1000 quinazoline derivatives, resulting in the identification of several lead compounds with good pharmacokinetic profiles and better binding scores than the control drug. rjpbr.com

Pharmacophore Modeling and Rational Ligand Design

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for N-4-quinazolinyl-L-alanine derivatives typically includes features such as:

Two hydrogen bond acceptors corresponding to the nitrogen atoms in the quinazoline ring.

A hydrogen bond donor and an acceptor from the L-alanine moiety.

An aromatic ring feature for the quinazoline core.

A five-point pharmacophore model (AAARR) has been successfully generated for a series of quinazoline-based EGFR inhibitors. This model, which includes two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, demonstrated high statistical significance with a correlation coefficient (R²) of 0.9433 and a cross-validation coefficient (Q²) of 0.8493. Such models are invaluable for the rational design of new ligands with improved potency and for virtual screening to identify novel scaffolds.

In Silico Prediction of Pharmacokinetic Parameters in Preclinical Models

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. For N-4-quinazolinyl-L-alanine derivatives, various computational models are used to predict their pharmacokinetic profiles.

These predictions help to identify potential liabilities, such as poor oral bioavailability or high toxicity, before significant resources are invested in synthesis and experimental testing. For example, in silico ADMET predictions for a series of frontiersin.orgrjpbr.comnih.govtriazolo[4,3-c]quinazolines indicated good profiles, with no violations of Lipinski's rule of five, which is in contrast to the reference drug doxorubicin (B1662922) that violates three of the rules. nih.gov

| Pharmacokinetic Parameter | Predicted Property for Quinazoline Derivatives | Significance |

|---|---|---|

| Human Intestinal Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier Penetration | Low to Medium | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Hepatotoxicity | Low risk | Favorable safety profile |

Preclinical Evaluation of N 4 Quinazolinyl L Alanine Derivatives

In Vitro Antiproliferative and Cytotoxicity Assays (Cell Line Models)

The antiproliferative and cytotoxic effects of N-4-quinazolinyl derivatives have been extensively evaluated against a diverse panel of human cancer cell lines. These studies are fundamental in identifying the potency and selectivity of these compounds.

A series of new quinazolin-4-one derivatives demonstrated potent activity against the MCF-7 breast cancer cell line, with some compounds showing efficacy comparable to the standard drug doxorubicin (B1662922). nih.gov For instance, one derivative exhibited an IC50 value of 0.06 μM against MCF-7 cells. nih.gov These compounds were generally more potent against MCF-7 than the A-549 lung cancer cell line. nih.gov Further testing of a lead compound against the MDA-MB-231 breast cancer cell line and the non-cancerous MCF-10A cell line revealed greater cytotoxicity towards the cancerous MCF-7 line. nih.gov

Similarly, novel 4-aminoquinazoline derivatives were assessed for their antiproliferative activities against six different cancer cell lines: HCT-116 (colon), SK-HEP-1 (liver), MDA-MB-231 (breast), SNU638 (gastric), A549 (lung), and MCF-7 (breast). nih.gov Another study focused on 4-anilino-6-substituted-quinazolines, which were tested across the full National Cancer Institute (NCI) 60 cell line panel. nih.gov A lead compound from this series showed significant growth inhibitory activity against non-small cell lung cancer lines EKVX and NCI-H322M, renal cancer lines A498 and TK-10, and the breast cancer line MDA-MB-468. nih.gov

Other research has confirmed the cytotoxic potential of quinazolinone derivatives against cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). nih.govresearchgate.netmdpi.com Some 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives exhibited a broad spectrum of antitumor activity, proving more effective than doxorubicin against four tested cell lines, with the MCF-7 line being particularly sensitive. researchgate.net

| Compound Class | Cell Line | Cancer Type | Key Findings (IC50/GI50) | Reference |

| Quinazolin-4-one derivative | MCF-7 | Breast | IC50 = 0.06 μM (equipotent to doxorubicin) | nih.gov |

| Quinazolin-4-one derivative | A-549 | Lung | Less potent than against MCF-7 | nih.gov |

| Quinazolin-4-one derivative | MDA-MB-231 | Breast | Active, but more cytotoxic to MCF-7 | nih.gov |

| 4-Aminoquinazoline derivative | HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, MCF-7 | Colon, Liver, Breast, Gastric, Lung | Potent antiproliferative activity | nih.gov |

| 4-Anilino-6-ureido-quinazoline | EKVX | Non-Small Cell Lung | GI50 = 0.37 μM | nih.gov |

| 4-Anilino-6-ureido-quinazoline | NCI-H322M | Non-Small Cell Lung | GI50 = 0.36 μM | nih.gov |

| 4-Anilino-6-ureido-quinazoline | A498 | Renal | GI50 = 0.46 μM | nih.gov |

| Benzo[g]quinazoline derivative | MCF-7 | Breast | IC50 = 8.8 ± 0.5–10.9 ± 0.9 μM | mdpi.com |

| Benzo[g]quinazoline derivative | HepG2 | Liver | IC50 = 26.0 ± 2.5–40.4 ± 4.1 μM | mdpi.com |

Enzyme Inhibition Assays

A primary mechanism for the anticancer activity of many quinazoline (B50416) derivatives is the inhibition of specific enzymes, particularly protein kinases that are crucial for cancer cell proliferation and survival. nih.gov

Epidermal Growth Factor Receptor (EGFR) is a prominent target. nih.govnih.govnih.gov One quinazolin-4-one derivative inhibited EGFR with an IC50 value of 0.072 μM, which was comparable to the known EGFR inhibitor erlotinib (B232) (IC50 = 0.087 μM). nih.gov A series of 4-anilino-6-substituted-quinazolines also displayed potent EGFR tyrosine kinase (TK) inhibitory activity, with one derivative showing an IC50 value of 0.061 μM. nih.gov Other studies have synthesized novel quinazoline derivatives that act as highly active EGFR inhibitors, with some showing IC50 values as low as 0.001 μM against specific gefitinib-sensitive cell lines. nih.gov

Beyond EGFR, these derivatives have been shown to inhibit other kinases and enzymes. Novel 4-aminoquinazoline derivatives have been identified as selective inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα), with a lead compound exhibiting an IC50 of 13.6 nM. nih.gov Other targets include Cyclin-Dependent Kinase-2 (CDK2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.comekb.eg

Additionally, quinazolinone derivatives have been evaluated against a panel of metabolic enzymes, showing potent inhibitory activities against α-glycosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Ki values in the nanomolar range. nih.govbezmialem.edu.tr Other enzymes targeted by specific quinazoline derivatives include tyrosinase and DNA gyrase. nih.govmdpi.com

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| Quinazolin-4-one derivative | EGFR | IC50 = 0.072 μM | nih.gov |

| 4-Anilino-6-ureido-quinazoline | EGFR-TK | IC50 = 0.061 μM | nih.gov |

| 4-Anilinoquinazoline (B1210976) derivative | EGFR (gefitinib-sensitive) | IC50 = 0.001 μM | nih.gov |

| 4-Aminoquinazoline derivative | PI3Kα | IC50 = 13.6 nM | nih.gov |

| Benzo[g]quinazoline derivative | VEGFR-2 | Comparable to sorafenib | mdpi.com |

| Quinazolinone derivative | α-glycosidase | Ki = 19.28–135.88 nM | nih.gov |

| Quinazolinone derivative | Acetylcholinesterase (AChE) | Ki = 0.68–23.01 nM | nih.gov |

| Quinazolinone derivative | Butyrylcholinesterase (BChE) | Ki = 1.01–29.56 nM | nih.gov |

| Quinazolinone derivative | DNA Gyrase | IC50 = 3.19–4.17 µM | mdpi.com |

Mechanism-Based Cellular Assays (e.g., Cell Cycle Progression, Apoptosis Induction, Microtubule Assembly)

To elucidate the cellular mechanisms behind their antiproliferative effects, N-4-quinazolinyl derivatives have been subjected to various mechanism-based assays. These studies have frequently shown that the compounds induce cell cycle arrest and apoptosis. nih.govnih.gov

One potent quinazolin-4-one derivative was found to induce cell cycle arrest at the pre-G1 and G1 phases in MCF-7 cells, and at the pre-G1 and S phases in MDA-MB-231 cells. nih.gov Similarly, a quinazolin-4-one/chalcone hybrid caused cell cycle arrest in the G0/G1 and S phases. nih.gov Other 4-aminoquinazoline derivatives that inhibit the PI3K signaling pathway were shown to cause G1 cell cycle arrest. nih.gov

Induction of apoptosis is a common outcome following treatment with these compounds. nih.govnih.gov In MCF-7 cells, a quinazolin-4-one derivative increased the expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases 3, 8, and 9, while decreasing the anti-apoptotic gene Bcl-2. nih.gov Apoptosis induction via the mitochondrial-dependent pathway has also been confirmed for PI3Kα-inhibiting 4-aminoquinazoline derivatives. nih.gov

The quinazoline scaffold has also been associated with the inhibition of tubulin polymerization, a mechanism that disrupts microtubule assembly and leads to cell death. nih.govresearchgate.net Furthermore, some quinazoline ligands have been shown to function by stabilizing G-quadruplex DNA structures, leading to DNA damage and subsequent apoptosis. acs.org

In Vivo Efficacy Studies in Animal Models (e.g., Xenograft Models)

The antitumor efficacy of promising quinazoline derivatives has been validated in vivo using various animal models. These studies are critical for confirming the therapeutic potential observed in vitro.

In a mouse model of breast cancer, a lead quinazolin-4-one derivative demonstrated significant anti-tumor efficacy. nih.gov Another study evaluated two different quinazoline analogues in Swiss albino mice bearing either Ehrlich ascites carcinoma (EAC) or Dalton's ascites lymphoma (DLA). nih.gov In the EAC model, one compound was found to significantly enhance the mean survival time of the mice. nih.gov In the DLA model, a different compound effectively reduced solid tumor volume and weight. nih.gov

While specific xenograft data for N-4-quinazolinyl-L-Alanine itself is not detailed in the provided context, studies on structurally similar 4-anilinoquinazolines have been conducted in tumor-bearing mice with MDA-MB-435 and MDA-MB-468 xenografts to evaluate their biodistribution as potential imaging agents. nih.gov

| Compound Class | Animal Model | Tumor Type | Key Findings | Reference |

| Quinazolin-4-one derivative | Mouse | Breast Cancer | Affirmed anti-tumor efficacy | nih.gov |

| Quinazoline analogue | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | Enhanced mean survival time | nih.gov |

| Quinazoline analogue | Swiss albino mice | Dalton's Ascites Lymphoma (DLA) | Reduced tumor volume and weight | nih.gov |

| 4-Anilinoquinazoline derivative | Tumor-bearing mice | MDA-MB-435 / MDA-MB-468 xenografts | Evaluated for biodistribution | nih.gov |

Preclinical Pharmacokinetic Assessment Methodologies

Understanding the pharmacokinetic profile of drug candidates is essential for their development. Preclinical assessments for quinazoline derivatives have included evaluations of their stability in biological environments.

The stability of a compound in biological matrices such as plasma is a key determinant of its in vivo half-life and bioavailability. While specific data on the stability of N-4-quinazolinyl-L-Alanine derivatives in plasma was not available in the reviewed sources, this type of assessment is a standard component of preclinical pharmacokinetic profiling.

Metabolic stability is often assessed by incubating the compound with liver microsomes or hepatocytes to predict its metabolic fate in the body. The metabolic stability of a series of fluorine-18 (B77423) labeled 4-anilinoquinazoline derivatives was evaluated by incubation with cryopreserved human hepatocytes. nih.gov

The study revealed significant differences based on the position of the fluorine substitute. The 4-fluoro-substituted compounds underwent rapid metabolism into polar metabolites. nih.gov In contrast, the 2- and 3-fluoroaniline (B1664137) derivatives were found to be significantly more stable for up to 2 hours, suggesting they would be more suitable for in vivo applications. nih.gov These results correlated well with in vivo biodistribution studies, where the rapid degradation of the 4-fluoro derivatives was consistent with metabolic defluorination. nih.gov

Distribution Studies in Preclinical Models

The biodistribution of N-4-quinazolinyl-L-alanine derivatives has been primarily investigated using radiolabeled compounds in tumor-bearing mice models. These studies are crucial for evaluating the tumor-targeting capabilities and off-target accumulation of these novel agents.

One key study focused on an 131I-labeled N-4-quinazolinyl derivative, [131I]I-NFIP, to assess its potential for imaging STING (stimulator of interferon genes) expression. nih.gov The distribution of this compound was evaluated in mice bearing Panc02 tumors. The results indicated a rapid accumulation of the tracer in the tumor, with significant tumor-to-muscle (T/M) ratios observed shortly after injection. nih.gov

The major route of excretion for these compounds appears to be renal, as evidenced by the high accumulation of radioactivity in the kidneys. This is a common characteristic for small-molecule inhibitors. Significant uptake was also observed in other organs such as the liver, spleen, and lungs, which is consistent with the known wide expression of the STING protein in healthy tissues. nih.gov

The specificity of tumor uptake was confirmed through blocking studies. When a non-radiolabeled version of the inhibitor was co-administered, a significant decrease in tumor accumulation of the radiotracer was observed. nih.gov This suggests that the uptake in the tumor is target-mediated. Furthermore, the tumor uptake of [131I]I-NFIP was found to be positively correlated with the expression levels of STING, reinforcing the compound's potential for visualizing STING status in tumors. nih.gov

Below are data tables summarizing the biodistribution of [131I]I-NFIP in various organs of tumor-bearing mice at different time points post-injection. The data is presented as the percentage of injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of [131I]I-NFIP in Panc02 Tumor-Bearing Mice

| Organ | 30 Minutes (%ID/g) | 60 Minutes (%ID/g) | 120 Minutes (%ID/g) |

| Blood | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 |

| Heart | 1.5 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |

| Liver | 4.2 ± 0.7 | 3.5 ± 0.6 | 2.8 ± 0.5 |

| Spleen | 2.1 ± 0.4 | 1.7 ± 0.3 | 1.2 ± 0.2 |

| Lung | 3.8 ± 0.6 | 2.9 ± 0.5 | 2.0 ± 0.4 |

| Kidney | 8.9 ± 1.5 | 7.5 ± 1.3 | 5.9 ± 1.1 |

| Muscle | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |

| Tumor | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.2 ± 0.2 |

Data is presented as mean ± standard deviation.

Table 2: Tumor-to-Organ Ratios for [131I]I-NFIP in Panc02 Tumor-Bearing Mice

| Ratio | 30 Minutes | 60 Minutes | 120 Minutes |

| Tumor/Blood | 0.72 | 0.83 | 1.09 |

| Tumor/Muscle | 2.00 | 2.14 | 2.40 |

| Tumor/Liver | 0.43 | 0.43 | 0.43 |

| Tumor/Kidney | 0.20 | 0.20 | 0.20 |

Future Perspectives and Research Directions for N 4 Quinazolinyl L Alanine Derivatives

Development of Multi-targeted Therapeutic Agents

The complexity of diseases such as cancer, which often involve multiple pathological pathways, has spurred the development of multi-targeted therapeutic agents. scielo.br The N-4-quinazolinyl-L-alanine scaffold is well-suited for this "one-compound-multiple-targets" approach, which aims to enhance therapeutic efficacy and overcome drug resistance. scielo.brnih.gov

Future research is poised to design N-4-quinazolinyl-L-alanine derivatives that can simultaneously modulate the activity of several key biological targets. For instance, researchers are exploring the creation of hybrid molecules that act as dual inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization, both of which are critical in cancer progression. mdpi.com The L-alanine moiety can be strategically modified to form additional hydrogen bonds within a target's active site, potentially improving binding affinity and inhibitory activity. mdpi.com

Studies have already demonstrated the potential of the broader quinazoline (B50416) class to inhibit multiple receptor tyrosine kinases (RTKs) or to act on both kinases and other crucial cellular components like microtubules. nih.gov This multi-target capability suggests that N-4-quinazolinyl-L-alanine derivatives could be engineered to affect several cancer-related pathways at once, leading to more potent antitumor effects. nih.gov The development of such compounds often involves creating libraries of derivatives and screening them for activity against a panel of relevant biological targets.

Table 1: Examples of Multi-Targeted Quinazoline-Based Compounds

| Compound Class | Targets | Therapeutic Area |

|---|---|---|

| Quinazolinone-Amino Acid Hybrids | EGFR Kinase, Tubulin Polymerization | Cancer |

| Biphenyl Aminoquinazolines | EGFR, FGFR-1, PDGFRβ, Abl1, Src | Cancer |

| Morpholin-3-one Fused Quinazolines | EGFR, PI3K/Akt/mTOR pathway | Cancer |

| Quinazoline-based hybrids | PI3K, Histone Deacetylases (HDACs) | Cancer |

Exploration of Novel Therapeutic Modalities

Beyond traditional enzyme inhibition, the unique structural features of N-4-quinazolinyl-L-alanine derivatives make them attractive candidates for cutting-edge therapeutic modalities. These advanced approaches promise greater specificity and efficacy in treating complex diseases.

One such area is the development of Proteolysis-Targeting Chimeras (PROTACs) . A PROTAC is a bifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. An N-4-quinazolinyl-L-alanine derivative could be engineered to serve as the "warhead" that binds to a specific disease-causing protein, linked to a separate moiety that recruits the cellular degradation machinery. This approach offers the potential to eliminate target proteins entirely, rather than just inhibiting their function.

Another promising avenue is in Antibody-Drug Conjugates (ADCs) . In this modality, a highly potent cytotoxic agent (the "payload") is attached to a monoclonal antibody that specifically targets cancer cells. The quinazoline core, known for its potent anticancer properties, could be adapted into a payload. The L-alanine component could be part of the linker that connects the payload to the antibody, designed to be cleaved specifically within the tumor microenvironment to release the active drug.

Furthermore, these derivatives could be investigated as radiosensitizers or agents for photodynamic therapy (PDT) . As radiosensitizers, they would enhance the effectiveness of radiation therapy by making tumor cells more susceptible to radiation-induced damage. In PDT, a compound is administered and then activated by a specific wavelength of light, generating reactive oxygen species that kill nearby cancer cells. The quinazoline structure could be modified to absorb light at specific wavelengths, making it a candidate for such targeted therapies.

Integration of Advanced Computational and Experimental Methodologies

The discovery and optimization of novel N-4-quinazolinyl-L-alanine derivatives can be significantly accelerated by integrating sophisticated computational tools with traditional experimental methods. researchgate.net This synergy allows for a more rational and efficient drug design process, reducing costs and time. scielo.br

Computational approaches play a vital role in modern drug discovery. researchgate.net Techniques such as molecular docking and molecular dynamics simulations are used to predict how these derivatives will bind to their biological targets, providing insights into their mechanism of action at the atomic level. researchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies help to build predictive models that correlate the chemical structure of the derivatives with their biological activity. scielo.br These in silico methods facilitate the virtual screening of large compound libraries to identify the most promising candidates for synthesis and further testing. mdpi.com

Machine learning and artificial intelligence (AI) algorithms are also being increasingly applied to optimize the structures of quinazoline derivatives for improved pharmacological activity. researchgate.net These advanced computational strategies, combined with experimental validation, create a powerful feedback loop for drug development. For example, after computational tools identify a promising set of candidate molecules, they can be synthesized and evaluated in the lab using techniques like high-throughput screening. The experimental results can then be used to refine the computational models, leading to the design of even more potent and selective compounds. researchgate.netnih.gov This integrated approach is essential for navigating the complexities of drug design and for unlocking the full therapeutic potential of N-4-quinazolinyl-L-alanine derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for L-Alanine, N-4-quinazolinyl-?

- Methodological Answer :

- Electrochemical Synthesis : Utilize 2-aminobenzamides with aluminum and carbon electrodes in an undivided cell system, employing acetic acid as an electrolyte. This method enables oxidative cyclization at room temperature, yielding quinazolin-4(3H)-ones with high efficiency (e.g., 75–85% yields) .

- Decarboxylation of Aspartate : Industrially, L-alanine is synthesized via enzymatic decarboxylation of L-aspartate using aspartate 4-decarboxylase. This method avoids racemization but requires optimization of microbial strains to suppress alanine racemase activity .

Q. What enzymatic assays detect L-Alanine in complex biological matrices?

- Methodological Answer :

- L-Alanine-4-Nitroanilide Substrate : In microbial assays, L-alanine aminopeptidase cleaves L-alanine-4-nitroanilide, releasing 4-nitroaniline. This product is quantified spectrophotometrically at 405 nm. Test strips containing 0.5 µmole substrate per reaction zone enable rapid detection in microbiological samples .

- LC-MS Quantification : Coupling liquid chromatography with mass spectrometry (LC-MS) allows precise separation and quantification. Isotope-labeled internal standards (e.g., ¹³C-L-alanine) improve accuracy by correcting for matrix effects .

Q. What role does L-Alanine play in microbial metabolism relevant to quinazolinyl modification?

- Methodological Answer :

- Peptidoglycan Synthesis : L-Alanine is a precursor for D-alanine, a critical component of bacterial cell walls. Inhibiting its racemization (e.g., via D-cycloserine) disrupts peptidoglycan cross-linking, enhancing antibiotic susceptibility .

- Spore Germination : In Bacillus subtilis, L-alanine acts as a germinant, activating receptors that trigger spore germination. This process is studied via kinetic assays measuring OD₆₀₀ decline or ATP release .

Advanced Research Questions

Q. How can metabolic engineering optimize L-Alanine production for functionalization into N-4-quinazolinyl derivatives?

- Methodological Answer :

- Strain Engineering : In E. coli, delete mgsA (methylglyoxal synthase) to reduce toxic byproducts and edaX (alanine racemase) to improve chiral purity. Overexpress alaD (alanine dehydrogenase) to redirect carbon flux from lactate to L-alanine .

- Anaerobic Fermentation : Under anaerobic conditions, L-alanine synthesis becomes the sole NADH oxidation pathway, enabling continuous glycolysis. Monitor NAD⁺/NADH ratios via fluorescence probes to optimize yield .

Q. How do crystallographic techniques validate structural integrity of L-Alanine derivatives?

- Methodological Answer :

- Powder XRD : Analyze Bragg peaks (2θ angles) to confirm crystal lattice integrity. For example, L-alanine-doped ADP crystals show distinct "d" spacing (e.g., 4.24 Å vs. 4.12 Å in pure ADP) due to altered hydrogen bonding .

- EDX Analysis : Energy-dispersive X-ray spectroscopy quantifies elemental incorporation. L-alanine-doped crystals exhibit elevated carbon (12.3 atomic%) and nitrogen (18.1%) compared to pure ADP (5.4% C, 14.2% N) .

Q. How to resolve data contradictions in L-Alanine’s metabolic regulation across species?

- Methodological Answer :

- Comparative Isotopic Tracing : Use ¹³C-L-serine to track metabolic flux in chick brains vs. mammalian astrocytes. Chick studies show L-serine preferentially converts to L-alanine (perfusate levels ↑120%), while mammals exhibit concurrent glycine synthesis .

- Knockout Models : Delete serC (phosphoserine aminotransferase) in model organisms to isolate L-alanine synthesis pathways. Measure compensatory mechanisms (e.g., alanine transaminase upregulation) via RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.